molecular formula C7H4Br2N2O B178903 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 113423-51-1

3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B178903
Key on ui cas rn: 113423-51-1
M. Wt: 291.93 g/mol
InChI Key: JHDQERQROBFSSO-UHFFFAOYSA-N
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Patent
US07534800B2

Procedure details

Technical (90%) pyridinium tribromide (220.4 g, 0.62 mol) was added portionwise over a period of 30 min to a stirred suspension of 7-azaindole (1, 27.13 g, 0.23 mol) in t-BuOH (1.36 L). The mixture was stirred at r.t for 3 h, and more pyridinium tribromide (73.3 g, 0.21 mol) was added in one portion. After additional stirring at r.t. for 2 h, the solvent was evaporated under reduced pressure. The residue was separated between water:AcOEt=1:1 (4.2 L). The aqueous layer was extracted with AcOEt (2×800 mL). Combined organic solutions were washed with water (2×500 mL), brine, dried (MgSO4) and concentrated to dyness in vacuum. The residue was triturated with CH2Cl2 (1500 mL) for 20 min. The solid was filtered off, washed with CH2Cl2 (250 mL) and dried in vacuum to afford 2 (49.85 g, 75%) as yellow powder. 1H NMR (400 MHz, DMSO-d6) δ 7.16 (dd, J=7.4, 5.1 Hz, 1H), 7.98 (dd, J=7.4, 1.5 Hz, 1H), 8.19 (dd, J=5.1, 1.5 z, 1H), 11.97 (bs, 1H).
Quantity
220.4 g
Type
reactant
Reaction Step One
Quantity
27.13 g
Type
reactant
Reaction Step One
Quantity
1.36 L
Type
reactant
Reaction Step One
Quantity
73.3 g
Type
reactant
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-:2].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][N:29]=2)[CH:24]=[CH:23]1.CC([OH:35])(C)C>>[Br:1][C:24]1([Br:2])[C:25]2[C:30](=[N:29][CH:28]=[CH:27][CH:26]=2)[NH:22][C:23]1=[O:35] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
220.4 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
27.13 g
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Name
Quantity
1.36 L
Type
reactant
Smiles
CC(C)(C)O
Step Two
Name
Quantity
73.3 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After additional stirring at r.t. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated between water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with AcOEt (2×800 mL)
WASH
Type
WASH
Details
Combined organic solutions were washed with water (2×500 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dyness in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was triturated with CH2Cl2 (1500 mL) for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with CH2Cl2 (250 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1(C(NC2=NC=CC=C21)=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 49.85 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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